molecular formula C19H18BrNO5S B2672402 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide CAS No. 863445-66-3

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B2672402
CAS No.: 863445-66-3
M. Wt: 452.32
InChI Key: PUDBPFMJDABDSD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide is a synthetic organic compound with a molecular formula of C19H18BrNO5S and a molecular weight of 452.3 g/mol . Its structure features a 4-bromophenyl group and a 3,4-dimethoxybenzamide moiety linked through a nitrogen atom to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, a saturated thiophene ring with a sulfone functional group . This specific arrangement of functional groups, including the electron-withdrawing bromo and sulfone groups and the electron-donating methoxy groups, makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. Researchers can utilize this complex molecule as a key building block for the synthesis of more advanced target compounds, particularly in the development of potential pharmacologically active agents. The presence of the sulfone group can influence the compound's electronic properties and potential binding interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-25-17-8-3-13(11-18(17)26-2)19(22)21(15-6-4-14(20)5-7-15)16-9-10-27(23,24)12-16/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDBPFMJDABDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide is a synthetic compound characterized by its complex structure and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18BrN2O4SC_{17}H_{18}BrN_{2}O_{4}S, with a molecular weight of approximately 404.31 g/mol. It features a bromophenyl group, a thiophene derivative, and a dimethoxybenzamide moiety. The presence of bromine and methoxy groups enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-bromophenylamine, 3,4-dimethoxybenzoyl chloride, and 2,3-dihydrothiophene-1,1-dioxide.
  • Reaction Conditions : Common solvents include dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine.
  • Reaction Steps : The acylation of 4-bromophenylamine with the benzoyl chloride forms an intermediate that reacts with the thiophene derivative to yield the final product.

Biological Activity

This compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways critical for tumor growth and survival.
  • Neuropharmacological Effects : Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential reduction in oxidative stress
Enzyme InhibitionPossible inhibition of key metabolic enzymes

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell metabolism or neurodegenerative processes.

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
  • Neuroprotection Studies : Another research project revealed that this compound could protect neuronal cells from oxidative damage induced by neurotoxins in vitro.

Comparison with Similar Compounds

Key Differences :

  • Bromophenyl substitution may enhance lipophilicity (clogP) relative to nitrophenyl (3c) or phenylthiazole (4a) groups .
2.2. Thiophene vs. Furan Derivatives ()

highlights the antiproliferative activity of furan (F-series) and thiophene (T-series) benzamide analogs. For example:

  • F5 : N-(4-bromophenyl)-amide furan-2-carboxylic acid.
  • T3 : Thiophene analog with 4-methoxyphenyl.
Property Target Compound F5 T3
Core Structure Thiophene sulfone Furan Thiophene
Lipophilicity (clogP) Higher (sulfone + Br) Moderate Higher (thiophene)
Biological Activity Not reported Lower LD50 (A431 cells) Higher LD50 (A431 cells)

Key Insights :

  • Thiophene derivatives (e.g., T3) exhibit stronger correlation between lipophilicity and antiproliferative activity than furan analogs. The target’s thiophene sulfone may further optimize this relationship .
2.3. Halogen-Substituted Analogs ()
  • : N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide shares the sulfone-thiophene core but substitutes 3-fluoro and 4-methylphenyl groups.
  • : Bromophenyl maleimide (IC50 = 4.37 μM) shows comparable inhibitory potency to fluoro- and iodo-substituted analogs.
Property Target Compound Compound Bromophenyl Maleimide ()
Aromatic Substituent 4-Bromophenyl 4-Methylphenyl 4-Bromophenyl
Benzamide Substitution 3,4-Dimethoxy 3-Fluoro Maleimide core
Activity Not reported Not reported IC50 = 4.37 μM (MGL inhibition)

Key Differences :

  • The 3,4-dimethoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing fluoro group in . This may influence binding interactions with target proteins.
  • Halogen size (Br vs.
2.4. Lipophilicity and Solubility Considerations
  • Thiophene-based analogs (e.g., T3 in ) exhibit higher clogP than furan derivatives, which correlates with improved cellular uptake and activity .

Research Findings and Implications

  • Lipophilicity-Activity Relationship : Thiophene derivatives (including the target) likely benefit from optimized clogP, enhancing membrane permeability and target engagement .
  • Halogen Effects : Bromine’s steric and electronic properties may improve binding affinity in certain targets, though its impact varies by system (e.g., shows minimal halogen size dependence) .
  • Structural Uniqueness : The combination of sulfone, bromophenyl, and dimethoxy groups distinguishes the target compound, offering a balance of solubility, stability, and bioactivity.

Q & A

Basic Research Questions

What are the critical steps in synthesizing N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1 : Introduction of the bromophenyl group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions.
  • Step 2 : Functionalization of the dihydrothiophene moiety using oxidizing agents like hydrogen peroxide to form the dioxido group, monitored via TLC .
  • Step 3 : Amidation of the benzamide core, optimized with coupling agents (e.g., HATU) and bases (e.g., triethylamine) in anhydrous conditions .
    Key optimizations include solvent selection (polar aprotic for nucleophilic steps), temperature gradients, and real-time monitoring via HPLC or TLC to ensure >95% purity .

How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromophenyl aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~510) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the dihydrothiophene ring and amide bond geometry, critical for SAR studies .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

  • Structural analogs : Minor substitutions (e.g., chloro vs. bromo, methoxy vs. ethoxy) alter binding affinities. For example, replacing bromine with chlorine reduces electrophilicity, impacting target interactions .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (6.5–7.5) affect solubility and activity. Standardize protocols using SPR or ITC for binding kinetics .
  • Data normalization : Use internal controls (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3) to mitigate variability .

What strategies optimize reaction yields in large-scale synthesis while maintaining purity?

  • Solvent engineering : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yield amidation (~80% yield vs. 65% in DMF) .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps, achieving >90% conversion with reduced byproducts .
  • Workflow integration : Use inline FTIR for real-time monitoring of intermediates, reducing purification steps .

How can in silico modeling predict biological targets and guide SAR studies?

  • Molecular docking : Simulate interactions with kinase domains (e.g., EGFR or MAPK) using AutoDock Vina, prioritizing residues with high binding scores (ΔG < −8 kcal/mol) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values for bromo/methoxy groups) with IC50 data to design analogs with enhanced potency .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Methodological Challenges and Solutions

How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to achieve >1 mM solubility without cytotoxicity .
  • Prodrug derivatization : Introduce phosphate esters at the benzamide carbonyl, improving aqueous solubility by 10-fold .

What are best practices for validating target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) post-treatment, confirming direct binding .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

Structural and Functional Insights

Functional Group Role in Bioactivity Key References
BromophenylEnhances lipophilicity and π-π stacking with hydrophobic pockets
Dioxido-thiopheneStabilizes sulfone-mediated hydrogen bonds with catalytic residues
DimethoxybenzamideModulates electron density for improved target affinity

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